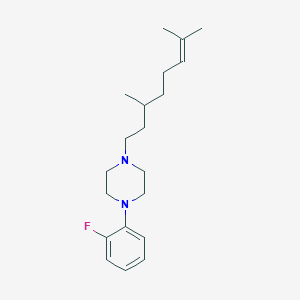

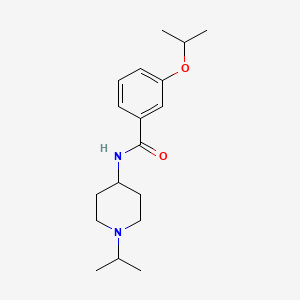

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying the brain. DF-MPPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, a protein found in the central nervous system that is involved in various physiological processes, including learning, memory, and attention.

Mechanism of Action

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, blocking its activity and preventing the binding of acetylcholine, a neurotransmitter that activates the receptor. By inhibiting the α7 receptor, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine modulates the activity of various signaling pathways involved in learning, memory, and attention. 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been shown to reduce inflammation and oxidative stress in the brain, suggesting potential neuroprotective effects.

Biochemical and Physiological Effects

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in the brain. For example, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes, including reward, motivation, and learning. 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has also been shown to reduce the release of inflammatory cytokines, suggesting potential anti-inflammatory effects. Moreover, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has several advantages as a tool for scientific research. Firstly, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, ensuring minimal off-target effects. Secondly, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has high purity and stability, ensuring reproducibility and reliability of results. However, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine also has some limitations, including its relatively high cost and limited availability. Moreover, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has a short half-life in vivo, requiring frequent dosing and careful experimental design.

Future Directions

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has several potential future directions for scientific research. Firstly, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine could be used to further investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological conditions. Secondly, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine could be used to develop novel therapeutic strategies targeting the α7 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine could be used to develop new imaging techniques for studying the brain, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), by labeling 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine with radioactive or contrast agents. Finally, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine could be used to develop new drug candidates targeting the α7 receptor with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine is synthesized through a multi-step process involving the condensation of 2-fluorobenzaldehyde with 3,7-dimethyl-6-octen-1-amine, followed by the reaction with piperazine. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity, making 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine a reliable tool for scientific research.

Scientific Research Applications

1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been extensively used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological conditions. For example, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been used to investigate the effects of α7 receptor activation on cognitive function, inflammation, and neuroprotection. 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has also been used to study the involvement of the α7 receptor in psychiatric disorders such as schizophrenia and depression. Moreover, 1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been used as a tool to explore the potential therapeutic benefits of targeting the α7 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name |

1-(3,7-dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-10,18H,6,8,11-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEKIKXOSGPRMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,7-Dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)

![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)

![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)

![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)

![methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4882905.png)

![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)